BenchChemオンラインストアへようこそ!

4-Bromo-6-(thiophen-3-yl)pyrimidine

Suzuki-Miyaura Cross-Coupling Palladium Catalysis Heteroaromatic Building Blocks

4-Bromo-6-(thiophen-3-yl)pyrimidine (C₈H₅BrN₂S, MW 241.11 g/mol) is a brominated heteroaromatic compound comprising a pyrimidine core substituted with a bromine atom at the 4-position and a thiophen-3-yl group at the 6-position. This scaffold combines the electron-deficient pyrimidine ring—a privileged pharmacophore in kinase inhibitor design—with a thiophene moiety that enhances π-conjugation and synthetic versatility.

Molecular Formula C8H5BrN2S
Molecular Weight 241.11 g/mol
CAS No. 1086382-34-4
Cat. No. B1463042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(thiophen-3-yl)pyrimidine
CAS1086382-34-4
Molecular FormulaC8H5BrN2S
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CC(=NC=N2)Br
InChIInChI=1S/C8H5BrN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H
InChIKeyLEKGFGPJBTZQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-(thiophen-3-yl)pyrimidine (CAS 1086382-34-4): A Heteroaromatic Building Block for Kinase-Focused Drug Discovery and Advanced Materials Synthesis


4-Bromo-6-(thiophen-3-yl)pyrimidine (C₈H₅BrN₂S, MW 241.11 g/mol) is a brominated heteroaromatic compound comprising a pyrimidine core substituted with a bromine atom at the 4-position and a thiophen-3-yl group at the 6-position [1]. This scaffold combines the electron-deficient pyrimidine ring—a privileged pharmacophore in kinase inhibitor design—with a thiophene moiety that enhances π-conjugation and synthetic versatility [1][2]. The bromine substituent serves as a strategic functional handle for palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings, enabling rapid diversification of the pyrimidine core [2][3]. This compound is a key intermediate in medicinal chemistry programs targeting kinases and in materials science for the construction of donor-acceptor conjugated systems [2][3].

Why 4-Bromo-6-(thiophen-3-yl)pyrimidine Cannot Be Readily Substituted with Chloro or Iodo Analogs in Critical Applications


The C4-halogen substituent in 6-(thiophen-3-yl)pyrimidine derivatives functions as a critical determinant of both synthetic reactivity and biological target engagement. While the chloro analog (4-chloro-6-(thiophen-3-yl)pyrimidine, CAS 898546-96-8) and iodo analog (4-iodo-6-(thiophen-3-yl)pyrimidine) share the same core scaffold , they diverge significantly in cross-coupling efficiency, electrophilicity, and biological mechanism. The bromo variant occupies a unique reactivity niche: it provides sufficient electrophilicity for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings without the instability and light-sensitivity associated with iodoarenes, and without the sluggish oxidative addition kinetics that limit chloroarene utility [1]. In medicinal chemistry contexts, 4-bromopyrimidine derivatives have demonstrated direct kinase inhibitory activity [2], whereas 4-iodopyrimidine analogs are mechanistically distinct, often acting as irreversible inhibitors of macrophage migration inhibitory factor (MIF) rather than as kinase modulators [3]. Generic substitution without validation of the halogen-dependent reactivity or target engagement profile risks synthetic failure in library synthesis and functional misclassification in biological assays.

Quantitative Differentiation Evidence for 4-Bromo-6-(thiophen-3-yl)pyrimidine Against Structural Analogs: Reactivity, Bioactivity, and Materials Performance


Bromo Substituent Enables Efficient Suzuki Coupling: Reactivity Advantage Over Chloro Analog

4-Bromo-6-(thiophen-3-yl)pyrimidine exhibits superior cross-coupling reactivity compared to its 4-chloro analog. The C-Br bond undergoes oxidative addition with palladium(0) catalysts significantly faster than the corresponding C-Cl bond, enabling higher yields in Suzuki-Miyaura reactions under milder conditions [1]. This kinetic advantage is critical for parallel synthesis and library production, where chloroarenes often require elevated temperatures and specialized ligands to achieve comparable conversion [2].

Suzuki-Miyaura Cross-Coupling Palladium Catalysis Heteroaromatic Building Blocks Medicinal Chemistry Library Synthesis

Direct Kinase Inhibitory Activity: Bromo-Pyrimidine Scaffold Shows Measurable Tyrosine Kinase Inhibition

Bromo-pyrimidine analogs demonstrate direct, quantifiable inhibitory activity against tyrosine kinases, establishing the 4-bromopyrimidine moiety as a pharmacologically relevant scaffold rather than merely a synthetic intermediate. A structurally related bromo-pyrimidine analog exhibited an IC₅₀ value of 0.38 μM against a kinase target , and 4-bromo-6-(thiophen-3-yl)pyrimidine itself has been annotated with an IC₅₀ of 32 nM against EGFR L858R mutant in BaF/3 cell growth inhibition assays [1]. In contrast, 4-iodopyrimidine analogs function via irreversible MIF inhibition rather than kinase modulation [2], underscoring that halogen identity governs biological mechanism.

Tyrosine Kinase Inhibitor EGFR Anticancer Enzymatic Assay

Thiophen-3-yl Substitution Pattern Provides Distinct Electronic Profile Compared to Thiophen-2-yl Isomers

The 3-substituted thiophene attachment in 4-bromo-6-(thiophen-3-yl)pyrimidine confers a distinct electronic conjugation pathway compared to the more common 2-substituted thiophene isomers [1][2]. In 2-substituted thiophene-pyrimidine systems, the sulfur atom is conjugated directly with the pyrimidine ring, enhancing intramolecular charge transfer but also increasing susceptibility to oxidative degradation. The 3-substitution pattern maintains π-conjugation while modulating the HOMO-LUMO gap and redox stability, a property exploited in the design of segmented comonomers for hybrid copolymers [1].

Conjugated Materials Donor-Acceptor Systems Electron Delocalization Structure-Property Relationship

Bromo-Pyrimidine Moiety Validated in Thiophene-Pyrimidine EGFR Inhibitors Overcoming T790M Resistance

The thiophene-pyrimidine scaffold, exemplified by 4-bromo-6-(thiophen-3-yl)pyrimidine, has been validated in medicinal chemistry campaigns targeting EGFR mutants including the clinically challenging T790M resistance mutation [1]. Systematic SAR studies demonstrate that the pyrimidine-thiophene core engages the ATP-binding pocket of EGFR with sufficient affinity to overcome steric hindrance introduced by the T790M gatekeeper mutation [1][2]. This established scaffold validation reduces the risk of pursuing this building block in kinase inhibitor programs.

EGFR T790M Kinase Inhibitor Resistance Non-Small Cell Lung Cancer Targeted Therapy

Bromine as a Versatile Handle: Compatibility with SNᴴ Chemistry for Metal-Free Derivatization

Beyond Suzuki-Miyaura cross-coupling, the bromine substituent in 4-bromo-6-(thiophen-3-yl)pyrimidine is compatible with nucleophilic aromatic substitution of hydrogen (SNᴴ) chemistry, enabling metal-free C–C and C–heteroatom bond formation [1]. This orthogonal reactivity allows sequential functionalization strategies: SNᴴ reactions can introduce substituents without consuming the bromine handle, which remains available for subsequent palladium-catalyzed coupling [1][2]. In contrast, iodoarenes undergo undesired side reactions under SNᴴ conditions, while chloroarenes exhibit insufficient electrophilicity for efficient SNᴴ activation [2].

Nucleophilic Aromatic Substitution Metal-Free Synthesis Green Chemistry Late-Stage Functionalization

Validated Application Scenarios for 4-Bromo-6-(thiophen-3-yl)pyrimidine in Medicinal Chemistry and Materials Science


Medicinal Chemistry: Parallel Synthesis of Kinase-Focused Compound Libraries via Suzuki-Miyaura Diversification

4-Bromo-6-(thiophen-3-yl)pyrimidine is ideally suited for the rapid generation of kinase-targeted compound libraries. The C4-bromo substituent undergoes efficient Suzuki-Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids, enabling high-throughput parallel synthesis of thiophene-pyrimidine analogs for SAR exploration [1]. The scaffold has been validated in EGFR inhibitor programs targeting drug-resistant mutants (T790M, L858R/T790M) [2], providing a literature-precedented foundation for hit expansion. The compound's intrinsic kinase inhibitory activity (EGFR IC₅₀ = 32 nM) [3] further supports its use as both a building block and a pharmacophore in fragment-based drug discovery.

Materials Science: Synthesis of Donor-Acceptor Conjugated Monomers for Optoelectronic Polymers

The electron-deficient pyrimidine core paired with the electron-rich thiophen-3-yl substituent creates a donor-acceptor motif with tunable optoelectronic properties [4]. 4-Bromo-6-(thiophen-3-yl)pyrimidine serves as a monomeric building block for the construction of π-conjugated polymers via palladium-catalyzed cross-coupling polymerization. The 3-substitution pattern on the thiophene ring modulates HOMO-LUMO energetics and redox stability compared to 2-substituted analogs [5], providing materials chemists with an additional design parameter for optimizing OLED, OFET, and nonlinear optical device performance.

Chemical Biology: Development of Covalent Probes and Affinity Reagents

The bromine atom at the C4 position can be exploited for late-stage functionalization with nucleophiles or via transition metal catalysis, enabling the attachment of biotin tags, fluorophores, or photoaffinity labels. The compound's demonstrated kinase binding [3] supports its use in the development of activity-based probes for profiling kinase targets in cellular lysates. Orthogonal reactivity—combining SNᴴ chemistry with subsequent Suzuki coupling [1]—allows for the modular assembly of bifunctional probes with precise spatial orientation of reporter groups relative to the kinase-binding pharmacophore.

Process Chemistry: Scalable Intermediate for Thienopyrimidine-Based Pharmaceuticals

For process chemistry groups developing thienopyrimidine-based drug candidates, 4-bromo-6-(thiophen-3-yl)pyrimidine offers a commercially available, well-characterized starting material with defined physicochemical properties (MW 241.11 g/mol, predicted boiling point 306.8±27.0 °C, predicted density 1.642±0.06 g/cm³) . The bromo substituent provides balanced reactivity for scalable cross-coupling—more robust than iodoarenes and more reactive than chloroarenes [6]—facilitating reliable manufacturing processes with predictable impurity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-(thiophen-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.